molecular formula C13H10FN5O3 B4747451 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B4747451
M. Wt: 303.25 g/mol
InChI Key: QPUAEUJOLLPHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, also known as EF1, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EF1 is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but several studies have suggested that it targets multiple signaling pathways involved in cancer and inflammation. 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is a major regulator of inflammation.
Biochemical and Physiological Effects:
5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it targets the cell cycle machinery. 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has also been shown to inhibit the production of pro-inflammatory cytokines, which suggests that it targets the inflammatory signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is its diverse biological activities, which makes it a promising candidate for drug discovery and development. However, one limitation is its low solubility in water, which can make it difficult to work with in lab experiments. In addition, the synthesis of 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is relatively complex and time-consuming, which can make it challenging to produce large quantities of the compound.

Future Directions

There are several future directions for research on 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. One direction is to study its potential as a drug candidate in other therapeutic areas, such as infectious diseases and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. In addition, further studies are needed to fully understand the mechanism of action of 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole and to identify its molecular targets.

Scientific Research Applications

5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for its potential as a drug candidate in various therapeutic areas, including cancer and inflammation. Several studies have reported the anticancer activity of 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole against different cancer cell lines, including breast, colon, and lung cancer cells. 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer treatment.
In addition, 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This makes 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

5-(1-ethyl-4-nitropyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O3/c1-2-18-7-10(19(20)21)11(16-18)13-15-12(17-22-13)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUAEUJOLLPHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC(=NO2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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